![molecular formula C21H27NO6 B11161180 6-({2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid](/img/structure/B11161180.png)
6-({2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid
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Overview
Description
6-({2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid is a synthetic organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid typically involves multiple steps. One common route includes the reaction of 3,4,8-trimethyl-2-oxo-2H-chromen-7-ol with propanoic acid derivatives under specific conditions to form an intermediate. This intermediate is then reacted with hexanoic acid derivatives to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
6-({2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
6-({2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-({2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid
- 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
- 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate
Uniqueness
6-({2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its hexanoic acid moiety, in particular, may enhance its solubility and bioavailability compared to similar compounds .
Biological Activity
The compound 6-({2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid is a derivative of coumarin and has garnered interest due to its potential biological activities. This article aims to summarize the available data regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a hexanoic acid moiety linked to a coumarin derivative. The molecular formula is C17H22O5, and it has a molecular weight of approximately 306.36 g/mol.
Property | Value |
---|---|
Molecular Formula | C₁₇H₂₂O₅ |
Molecular Weight | 306.36 g/mol |
CAS Number | Not specified |
Antioxidant Activity
Research indicates that coumarin derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage associated with various diseases.
Anti-inflammatory Effects
Coumarins have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition may contribute to their therapeutic potential in inflammatory diseases.
Antimicrobial Properties
Some studies suggest that derivatives of coumarin possess antimicrobial activity against various pathogens, including bacteria and fungi. This activity may be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Anticancer Potential
Preliminary studies have indicated that certain coumarin derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. This suggests a potential role in cancer therapy.
Study on Antioxidant Activity
A study evaluating the antioxidant capacity of various coumarin derivatives found that compounds similar to this compound effectively reduced lipid peroxidation in vitro. The results indicated a significant decrease in malondialdehyde levels, highlighting their protective effects against oxidative damage.
Research on Anti-inflammatory Effects
In an experimental model of inflammation induced by carrageenan, the administration of coumarin derivatives resulted in a marked reduction in paw edema compared to control groups. The study concluded that these compounds could serve as potential anti-inflammatory agents.
Antimicrobial Efficacy Study
A screening of various coumarin derivatives against common bacterial strains revealed that certain compounds exhibited significant inhibitory effects on the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating promising antimicrobial properties.
Properties
Molecular Formula |
C21H27NO6 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
6-[2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxypropanoylamino]hexanoic acid |
InChI |
InChI=1S/C21H27NO6/c1-12-13(2)21(26)28-19-14(3)17(10-9-16(12)19)27-15(4)20(25)22-11-7-5-6-8-18(23)24/h9-10,15H,5-8,11H2,1-4H3,(H,22,25)(H,23,24) |
InChI Key |
OOVGZGABOJYMCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NCCCCCC(=O)O)C |
Origin of Product |
United States |
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